Cas no 57532-41-9 (Benzenamine, 4-chloro-2,6-diethyl-)

57532-41-9 structure
Product name:Benzenamine, 4-chloro-2,6-diethyl-
Benzenamine, 4-chloro-2,6-diethyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 4-chloro-2,6-diethyl-
- NS00008148
- AKOS017530214
- 4-Chloro-2,6-diethylbenzenamine
- DB-195461
- SCHEMBL669840
- 57532-41-9
-
- Inchi: InChI=1S/C10H14ClN/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3
- InChI Key: RLPKDPGRZGVHFM-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 183.0814771Da
- Monoisotopic Mass: 183.0814771Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 26Ų
Benzenamine, 4-chloro-2,6-diethyl- Related Literature
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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